molecular formula C17H14Cl2N2O B5866905 3,4-dichloro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide

3,4-dichloro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide

Katalognummer B5866905
Molekulargewicht: 333.2 g/mol
InChI-Schlüssel: IUHCQHKTHCKDBY-ZELPNXDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dichloro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide, also known as DCPH, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 357.2 g/mol.

Wirkmechanismus

The exact mechanism of action of 3,4-dichloro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide is not fully understood, but it is believed to work by targeting specific molecular pathways involved in disease progression. In cancer cells, this compound has been shown to activate the p53 pathway, which regulates cell growth and division. In Alzheimer's disease, this compound may work by inhibiting the activity of beta-secretase, an enzyme involved in the formation of beta-amyloid plaques.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of tumor growth, and improvement of glucose metabolism and insulin sensitivity. It has also been found to reduce oxidative stress and inflammation in animal models of disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3,4-dichloro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide is its ability to selectively target diseased cells without affecting healthy cells, which reduces the risk of side effects. However, this compound is a relatively new compound and its safety and efficacy in humans have not yet been fully established. Additionally, this compound is a complex molecule that may be difficult to synthesize on a large scale.

Zukünftige Richtungen

There are several potential future directions for research on 3,4-dichloro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

Synthesemethoden

3,4-dichloro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzaldehyde with hydrazine hydrate, followed by the addition of methyl acrylate and phenylboronic acid. The resulting compound is then subjected to a series of purification steps to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

3,4-dichloro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In Alzheimer's disease, this compound has been found to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. Additionally, this compound has been shown to have anti-diabetic effects by improving glucose metabolism and insulin sensitivity.

Eigenschaften

IUPAC Name

3,4-dichloro-N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O/c1-12(7-8-13-5-3-2-4-6-13)20-21-17(22)14-9-10-15(18)16(19)11-14/h2-11H,1H3,(H,21,22)/b8-7+,20-12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHCQHKTHCKDBY-ZELPNXDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=C(C=C1)Cl)Cl)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NNC(=O)C1=CC(=C(C=C1)Cl)Cl)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.